cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid
Description
cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid is a bicyclic organic compound featuring a four-membered azetidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the carboxylic acid and methyl substituents introduce steric and electronic complexity. Its stereochemistry (cis configuration) significantly impacts reactivity, solubility, and intermolecular interactions compared to trans isomers or analogous unprotected derivatives.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6-7(8(12)13)5-11(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)/t6-,7-/m0/s1 |
InChI Key |
GLXXUWWAQCAPNM-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Alkylation to Form Azetidine Core
- Starting from halogenated precursors such as 1,3-dichloro-2,2-dimethylpropane, nucleophilic substitution with amines (e.g., benzylamine) in the presence of potassium iodide and sodium carbonate in polar aprotic solvents like dimethylformamide (DMF) leads to the formation of 1-benzyl-3,3-dimethoxy-azetidine intermediates.
- Subsequent catalytic hydrogenation (e.g., with palladium on carbon under hydrogen atmosphere) removes protecting groups like benzyl, yielding 3,3-dimethoxy-azetidine.
Boc Protection of Azetidine Nitrogen
Hydrolysis and Oxidation to Azetidinone and Carboxylic Acid
- Acidic hydrolysis of the dimethoxy groups using aqueous organic acids (e.g., citric acid) in ethyl acetate converts 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine to 1-tert-butoxycarbonyl-3-azetidinone, a key intermediate.
- Further oxidation or functional group modification introduces the carboxylic acid functionality at the 3-position, which can be achieved via controlled oxidation methods or by starting from azetidine-3-carboxylic acid derivatives.
Representative Preparation Example (Adapted from Patent CN111362852A)
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Nucleophilic substitution | 1,3-dichloro-2,2-dimethylpropane, benzylamine, KI, Na2CO3, DMF, 50-100 °C, 6-12 h | 1-benzyl-3,3-dimethoxy-azetidine | 58 | Intermediate for ring formation |
| 2. Catalytic hydrogenation | Pd/C, H2, ethanol, 60-80 °C, 6-10 h | 3,3-dimethoxy-azetidine | 89 | Removes benzyl protecting group |
| 3. Boc protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, 10-40 °C, 3-4 h | 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine | 91 | Protects nitrogen |
| 4. Hydrolysis | 10% citric acid aqueous, ethyl acetate, 20-40 °C, 3-4 h | 1-tert-butoxycarbonyl-3-azetidinone | 85.4 | Converts dimethoxy to ketone |
| 5. Crystallization | Hexane, 40-50 °C dissolution, 5-10 °C crystallization | Purified 1-tert-butoxycarbonyl-3-azetidinone | - | Purification step |
Note: The exact methyl substitution and carboxylic acid formation steps for cis-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid require additional functionalization beyond these steps, typically involving selective alkylation and oxidation strategies.
Alternative Photochemical Method for Boc-Azetidine Derivatives
- A recent method involves the use of bismuth(III) oxide as a catalyst with N-ethyl-N,N-diisopropylamine and para-thiocresol in dichloromethane under blue LED irradiation to synthesize Boc-azetidine derivatives with good yields (~86%).
- This method offers mild reaction conditions and potential for stereoselective synthesis but is less documented for the specific 2-methyl-3-carboxylic acid substitution pattern.
Summary of Reagents and Conditions
| Reagent/Condition | Role | Typical Range/Examples |
|---|---|---|
| 1,3-dichloro-2,2-dimethylpropane | Alkylating agent for ring formation | 20 g, 115.6 mmol |
| Benzylamine | Nucleophile for substitution | 12.4 g, 116 mmol |
| Potassium iodide, Sodium carbonate | Catalysts/base | 1 g KI, 9.9 g Na2CO3 |
| Palladium on carbon | Hydrogenation catalyst | 0.1 g |
| Di-tert-butyl dicarbonate | Boc protecting agent | 22.3 g, 102.5 mmol |
| Triethylamine | Base for Boc protection | 12.9 g, 128.1 mmol |
| Citric acid (10% aqueous) | Hydrolysis agent | 12 g, 62.5 mmol |
| Solvents | DMF, methylene chloride, ethyl acetate, hexane | Various volumes |
Chemical Reactions Analysis
cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Scientific Research Applications
cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for probing enzyme mechanisms.
Mechanism of Action
The mechanism of action of cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared with three analogs:
trans-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid
cis-1-Benzyloxycarbonyl-2-methyl-azetidine-3-carboxylic acid
cis-1-Acetyl-2-methyl-azetidine-3-carboxylic acid
Key Findings
- Steric Effects : The Boc group in the cis isomer induces greater steric hindrance than the benzyloxycarbonyl (Z) group, reducing nucleophilic attack at the amine site .
- Solubility : The carboxylic acid moiety enhances aqueous solubility relative to acetyl-protected analogs (e.g., 23.8 mg/mL vs. 5.7 mg/mL for Z-protected derivative).
- Thermal Stability : Boc-protected derivatives exhibit higher decomposition temperatures (320°C vs. 290°C for acetylated analogs), attributed to the Boc group’s bulkier, electron-withdrawing nature.
Spectral Comparison
NMR Spectroscopy : The cis-Boc derivative shows distinct 1H-NMR splitting patterns (δ 1.45 ppm for Boc CH3 vs. δ 1.28 ppm in trans isomer) due to restricted rotation .
IR Spectroscopy : Carboxylic acid C=O stretches appear at 1705 cm⁻¹, while Boc carbonyls resonate at 1680 cm⁻¹, aiding differentiation from Z-protected analogs (1720 cm⁻¹).
Research Implications
- Synthetic Utility : The cis-Boc derivative’s stability makes it preferable for solid-phase peptide synthesis, whereas trans isomers are prone to racemization under basic conditions.
- Drug Design : Enhanced logP (1.8) compared to acetylated analogs suggests improved membrane permeability, critical for CNS-targeting therapeutics.
Biological Activity
Cis-1-tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid (CAS No. 2920399-01-3) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has a molecular formula of and a molecular weight of 215.25 g/mol. Its structure includes a tert-butoxycarbonyl group, which is known to enhance the stability and lipophilicity of the molecule, potentially influencing its biological interactions.
Mechanisms of Biological Activity
Research indicates that azetidine derivatives, including this compound, can exhibit various biological activities such as:
- Inhibition of Enzymatic Activity : Azetidine compounds have been studied for their ability to inhibit specific enzymes, which can be crucial in therapeutic applications. For instance, modifications in the azetidine core can lead to enhanced selectivity and potency against target enzymes like transglutaminases (TG) .
- Anticancer Properties : Some studies have shown that azetidine derivatives can inhibit cancer cell proliferation. The structure-activity relationship (SAR) analysis suggests that certain substitutions on the azetidine ring can significantly affect the compound's efficacy against cancer cell lines .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:
Case Studies
- Enzymatic Inhibition : A study demonstrated that azetidine derivatives could be optimized for selective inhibition of transglutaminases, which are implicated in various diseases including cancer and neurodegeneration. The cis configuration was found to be more favorable for enzyme binding compared to its trans counterpart .
- Anticancer Activity : In vitro tests showed that certain derivatives of azetidine exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. The presence of specific functional groups was correlated with increased potency .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for cis-1-Tert-butoxycarbonyl-2-methyl-azetidine-3-carboxylic acid, and what key reaction conditions should be optimized?
- Methodological Answer : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by selective functionalization of the 2-methyl and 3-carboxylic acid groups. Key steps include:
- Protection : Use Boc anhydride in a polar aprotic solvent (e.g., THF) under inert atmosphere to prevent side reactions .
- Stereochemical Control : Optimize reaction temperature (e.g., 0–25°C) and chiral catalysts (if applicable) to retain the cis configuration.
- Purification : Column chromatography with silica gel or reverse-phase HPLC to isolate the product. Validate purity via melting point analysis (compare to analogs like cis-2-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, mp 127–133°C) .
Q. How should researchers handle and store this compound to ensure stability and prevent degradation?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the Boc group. Avoid exposure to moisture or acidic/basic conditions .
- Handling : Use dry glassware and anhydrous solvents during experiments. Conduct stability tests via periodic NMR or TLC to detect decomposition (e.g., tert-butyl group cleavage) .
Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the cis configuration (e.g., coupling constants for adjacent protons on the azetidine ring) and Boc group integrity.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and rule out impurities.
- Melting Point Analysis : Compare observed mp to structurally similar compounds (e.g., cis-2-(tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid, mp 245–250°C) .
Advanced Research Questions
Q. What methodological challenges arise in achieving stereochemical control during the synthesis of the cis-configured azetidine ring, and how can these be addressed?
- Methodological Answer :
- Challenge : Competing epimerization during Boc protection or ring closure.
- Solutions :
- Use low-temperature conditions (–10°C) during ring-forming steps to limit racemization.
- Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to enforce cis geometry.
- Validate stereochemistry via X-ray crystallography or NOE (Nuclear Overhauser Effect) experiments .
Q. How can researchers resolve discrepancies in reported reaction yields or byproduct profiles for this compound across different studies?
- Methodological Answer :
- Systematic Replication : Reproduce reactions under identical conditions (solvent, temperature, catalyst loading) and compare byproduct profiles via LC-MS.
- Kinetic Analysis : Use in situ FTIR or reaction calorimetry to monitor intermediate formation and identify side reactions (e.g., Boc group hydrolysis).
- Cross-Study Comparison : Tabulate literature data (e.g., melting points, yields) to identify outliers and correlate with reaction variables (see Table 1 ) .
Q. What strategies are recommended for assessing the environmental impact or toxicity of this compound given limited ecological data?
- Methodological Answer :
- Proximal Analogs : Use toxicity data from structurally related compounds (e.g., azetidine-3-carboxylic acid derivatives) to model potential hazards .
- In Silico Tools : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict biodegradability or aquatic toxicity.
- Microscale Testing : Conduct preliminary assays (e.g., Daphnia magna acute toxicity tests) under OECD guidelines to generate baseline data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
